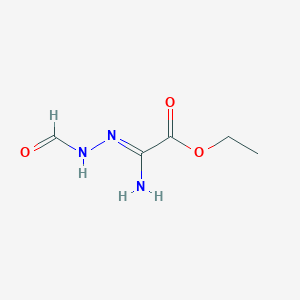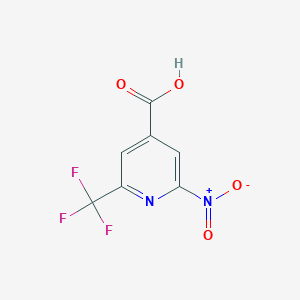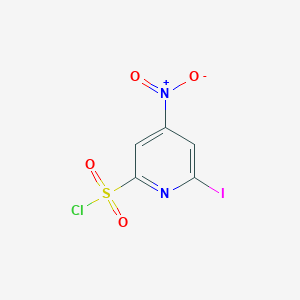
ethyl (2Z)-amino(formylhydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-amino(formylhydrazono)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a formylhydrazono group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-amino(formylhydrazono)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation. The reaction typically involves the following steps:
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl hydrazonoacetate.
Formylation: The resulting ethyl hydrazonoacetate is then formylated using formic acid or formic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-amino(formylhydrazono)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formylhydrazono group can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl (2Z)-amino(formylhydrazono)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-amino(formylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Ethyl (2Z)-amino(formylhydrazono)acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-chloro(formylhydrazono)acetate: Similar structure but with a chloro group instead of an amino group.
Ethyl (2Z)-hydroxy(formylhydrazono)acetate: Similar structure but with a hydroxy group instead of an amino group.
Ethyl (2Z)-methyl(formylhydrazono)acetate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in this compound makes it unique, as it can participate in a wider range of chemical reactions compared to its analogs. This functional group also contributes to its potential biological activity, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl (2Z)-2-amino-2-(formylhydrazinylidene)acetate |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)4(6)8-7-3-9/h3H,2H2,1H3,(H2,6,8)(H,7,9) |
InChI Key |
ZFLBNTZUULUYRB-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC=O)/N |
Canonical SMILES |
CCOC(=O)C(=NNC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)


![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)



![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)


![1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine](/img/structure/B14859337.png)

